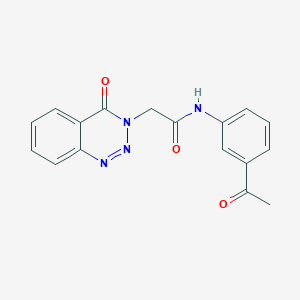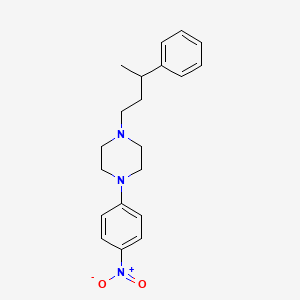![molecular formula C13H12N4OS B5086316 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B5086316.png)
5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that incorporates a thiazole ring, a pyridine ring, and an oxadiazole ring. These structural motifs are known for their significant roles in medicinal chemistry and various biological activities .
Métodos De Preparación
The synthesis of 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyridine ring, and finally the construction of the oxadiazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these rings .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in developing new drugs, particularly for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity .
Comparación Con Compuestos Similares
Similar compounds include those that also contain thiazole, pyridine, and oxadiazole rings. Examples are:
Dabrafenib: Contains a thiazole ring and is used as an anticancer drug.
Dasatinib: Another anticancer drug with a thiazole ring.
Ixabepilone: Contains a thiazole ring and is used in cancer treatment.
Compared to these compounds, 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to its specific combination of rings and the resulting biological activities .
Propiedades
IUPAC Name |
5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-11(15-9(2)19-8)6-12-16-13(17-18-12)10-4-3-5-14-7-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVGKYAINQYDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
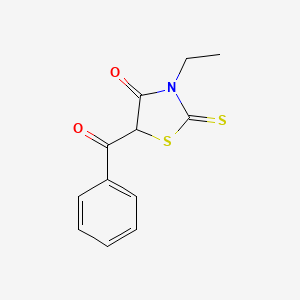
![2-[[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol;oxalic acid](/img/structure/B5086248.png)
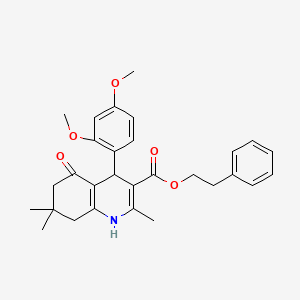
![3-methoxy-N-(4-methylbenzyl)-4-[(4-methylbenzyl)oxy]benzenecarbothioamide](/img/structure/B5086262.png)
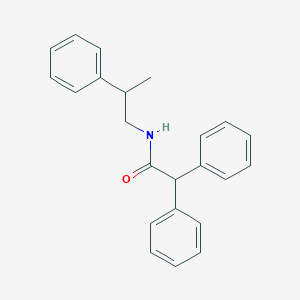
![N-[3-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5086268.png)

![N'-[(4-chlorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine;oxalic acid](/img/structure/B5086276.png)
![ethyl 4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5086287.png)
![3-(3-methoxyphenyl)-5-[(6-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086294.png)
![[1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5086296.png)
![3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B5086303.png)
